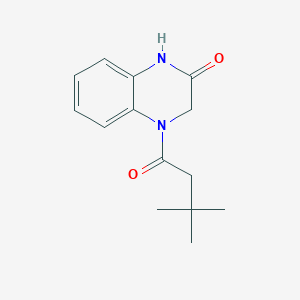
1-(4-Methyl-1,4-diazepan-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methyl-1,4-diazepan-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one, also known as metizolam, is a novel psychoactive substance that belongs to the benzodiazepine class of drugs. Metizolam has gained popularity among recreational drug users due to its anxiolytic and sedative effects. However, its potential for abuse and dependence has raised concerns among healthcare professionals and regulatory authorities.
Mechanism of Action
Metizolam acts on the GABA-A receptor, which is a ligand-gated ion channel that is activated by the neurotransmitter gamma-aminobutyric acid (GABA). When GABA binds to the receptor, it opens the ion channel, allowing negatively charged chloride ions to flow into the neuron, which hyperpolarizes the cell and reduces its excitability. Metizolam enhances the activity of the GABA-A receptor by binding to a specific site on the receptor, which increases the frequency of chloride ion channel opening and prolongs the duration of the ion current.
Biochemical and Physiological Effects:
Metizolam has been found to produce dose-dependent anxiolytic, hypnotic, anticonvulsant, and muscle relaxant effects in animal models. It has also been shown to reduce anxiety and improve sleep quality in human subjects. However, the long-term effects of 1-(4-Methyl-1,4-diazepan-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one on the brain and body are not yet fully understood, and further research is needed to determine its safety and efficacy.
Advantages and Limitations for Lab Experiments
Metizolam has several advantages for use in lab experiments, including its high potency, rapid onset of action, and selective activity on the GABA-A receptor. However, its potential for abuse and dependence, as well as its limited availability and high cost, are significant limitations that must be taken into account when designing experiments.
Future Directions
There are several future directions for research on 1-(4-Methyl-1,4-diazepan-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one, including:
1. Investigation of its long-term effects on the brain and body
2. Development of safer and more effective analogs of 1-(4-Methyl-1,4-diazepan-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one for therapeutic use
3. Exploration of its potential as a treatment for anxiety, insomnia, and other psychiatric disorders
4. Examination of its interactions with other drugs and substances, including alcohol and opioids
5. Evaluation of its abuse liability and potential for dependence.
Conclusion:
In conclusion, 1-(4-Methyl-1,4-diazepan-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one is a novel psychoactive substance that has gained popularity among recreational drug users due to its anxiolytic and sedative effects. However, its potential for abuse and dependence has raised concerns among healthcare professionals and regulatory authorities. Further research is needed to determine its safety and efficacy, as well as its potential therapeutic applications.
Synthesis Methods
Metizolam can be synthesized by reacting 4-methyl-1,4-diazepan-1-amine with 1,3,5-trimethylpyrazole-4-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then reduced using sodium borohydride to yield 1-(4-Methyl-1,4-diazepan-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one. The purity and yield of 1-(4-Methyl-1,4-diazepan-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one can be improved by using high-performance liquid chromatography (HPLC) and recrystallization techniques.
Scientific Research Applications
Metizolam has been used in scientific research to investigate its pharmacological properties and potential therapeutic applications. Studies have shown that 1-(4-Methyl-1,4-diazepan-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has anxiolytic, hypnotic, anticonvulsant, and muscle relaxant effects. It has also been found to enhance the activity of the GABA-A receptor, which is responsible for regulating neuronal excitability in the brain.
properties
IUPAC Name |
1-(4-methyl-1,4-diazepan-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O/c1-12-14(13(2)18(4)16-12)6-7-15(20)19-9-5-8-17(3)10-11-19/h5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUYDFXHDLNJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)N2CCCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B7505104.png)



![[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-[(3-fluoro-2-methylphenyl)sulfonylamino]benzoate](/img/structure/B7505141.png)





![N-[(5-chlorothiophen-2-yl)methyl]-2-[[4-(3-methoxypropyl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7505182.png)
![N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7505187.png)
![1-Ethyl-3-[(4-fluoro-3-methylphenyl)methyl]urea](/img/structure/B7505205.png)